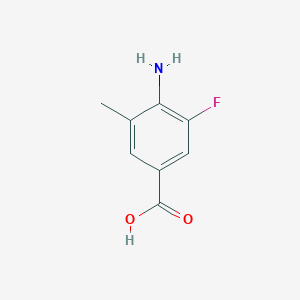

4-Amino-3-fluoro-5-methylbenzoicacid

Description

4-Amino-3-fluoro-5-methylbenzoic acid is a fluorinated benzoic acid derivative with a unique substitution pattern, combining amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups at positions 4, 3, and 5 of the benzene ring, respectively. This structural arrangement confers distinct physicochemical and biological properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

4-amino-3-fluoro-5-methylbenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

YMHWVTQOVLACFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-fluoro-5-methylbenzoic acid typically involves the following steps:

Starting Material: The process begins with 2-amino-1-fluorobenzene.

Reaction with Sodium Cyanate: 2-amino-1-fluorobenzene is reacted with sodium cyanate to form 2-amino-1-fluorobenzonitrile.

Hydrolysis: The resulting 2-amino-1-fluorobenzonitrile undergoes hydrolysis to yield 4-amino-3-fluoro-5-methylbenzoic acid.

Industrial Production Methods

Industrial production methods for 4-amino-3-fluoro-5-methylbenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-fluoro-5-methylbenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while reduction can produce various amines.

Scientific Research Applications

4-amino-3-fluoro-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-3-fluoro-5-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The amino and fluorine groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-amino-3-fluoro-5-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent positions, molecular properties, and reported applications:

*Calculated based on molecular formula.

Key Observations:

Substituent Position Effects: Fluorine Position: Fluorine at position 3 (as in the target compound) vs. Methyl vs. Methoxy: Methyl groups (electron-donating) vs. methoxy groups (electron-withdrawing) influence solubility and metabolic stability. For instance, methoxy derivatives (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) may exhibit enhanced bioavailability .

Biological Activity: Compounds with amino and fluoro substitutions (e.g., 3-amino-5-fluoro-4-methylbenzoic acid) are often explored for antimicrobial or enzyme-inhibitory properties due to their ability to mimic natural substrates . The absence of an amino group (e.g., 4-fluoro-3-methylbenzoic acid) reduces polarity, making such derivatives more suitable for non-polar applications like agrochemicals .

Synthetic Accessibility :

- Fluorinated benzoic acids are typically synthesized via electrophilic substitution or transition-metal-catalyzed reactions. For example, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (mentioned in ) is prepared from pentafluorobenzene derivatives, suggesting analogous routes for the target compound .

Pharmaceutical Potential

- 4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) has demonstrated promise in targeting enzymes like kinases or proteases, with its methoxy group enhancing membrane permeability .

Physicochemical Properties

- Solubility: Amino and carboxyl groups enhance water solubility, but methyl groups reduce it.

- Acidity: Fluorine’s electron-withdrawing effect increases the acidity of the carboxyl group, as seen in 4-fluoro-3-methylbenzoic acid (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs) .

Biological Activity

4-Amino-3-fluoro-5-methylbenzoic acid (also known as 2-amino-3-fluoro-5-methylbenzoic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-amino-3-fluoro-5-methylbenzoic acid features an amino group, a fluorine atom, and a methyl group attached to a benzoic acid framework. These functional groups contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 4-amino-3-fluoro-5-methylbenzoic acid exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, likely due to its ability to disrupt cell membrane integrity and inhibit essential metabolic processes in microorganisms.

- Anticancer Activity : Studies suggest that it may inhibit the growth of cancer cells by modulating key signaling pathways and inducing apoptosis. The presence of the amino and fluorine groups enhances its binding affinity to specific receptors involved in tumor growth regulation.

The mechanism of action involves the interaction of 4-amino-3-fluoro-5-methylbenzoic acid with various enzymes and receptors. The amino group allows for hydrogen bonding with biological targets, while the fluorine atom may enhance binding affinity through halogen bonding interactions. This compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing enzyme function and regulation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 4-amino-3-fluoro-5-methylbenzoic acid against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human colorectal cancer cell lines (HCT-116). The study demonstrated that treatment with 4-amino-3-fluoro-5-methylbenzoic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis

To understand the relative potency and specificity of 4-amino-3-fluoro-5-methylbenzoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Amino-3-fluoro-5-methylbenzoic acid | Moderate | Strong | Enzyme inhibition, apoptosis induction |

| 2-Amino-3-fluoro-5-methylbenzoic acid | Low | Moderate | Membrane disruption |

| 3-Fluoro-5-methylbenzoic acid | Low | Weak | Unknown |

Q & A

Q. What are the optimal synthetic routes for 4-amino-3-fluoro-5-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer :

Synthesis typically involves multi-step reactions, such as fluorination of a pre-functionalized benzoic acid derivative. A plausible route could start with 5-methyl-3-nitrobenzoic acid, followed by selective fluorination using a fluorinating agent (e.g., Selectfluor®) under acidic conditions. Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) yields the target compound. Key variables include temperature control (40–60°C for fluorination) and pH adjustment to avoid side reactions at the carboxylic acid group .

Q. How can chromatographic techniques be optimized for purifying 4-amino-3-fluoro-5-methylbenzoic acid?

- Methodological Answer :

Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) is effective. Gradient elution (5–30% acetonitrile over 20 min) resolves polar impurities. For larger-scale purification, flash chromatography using silica gel and ethyl acetate/hexane (1:1) with 1% acetic acid improves retention of the carboxylic acid moiety. Monitoring via UV at 254 nm helps track elution .

Q. What spectroscopic methods confirm the structure and purity of 4-amino-3-fluoro-5-methylbenzoic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and carboxylic acid (δ 12–13 ppm). Fluorine coupling splits aromatic peaks.

- LC-MS : Molecular ion [M+H]⁺ at m/z 198.1 (C₈H₈FNO₂).

- IR : Bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

Cross-validation with elemental analysis ensures purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of 4-amino-3-fluoro-5-methylbenzoic acid?

- Methodological Answer :

Contradictions in splitting patterns or unexpected peaks often arise from tautomerism or residual solvents. Use deuterated DMSO-d₆ to stabilize the carboxylic acid proton. Variable-temperature NMR (25–80°C) can identify dynamic processes. For ambiguous assignments, compare experimental spectra with computational predictions (DFT-based tools like Gaussian) .

Q. What experimental designs are suitable for studying substituent effects on the biological activity of 4-amino-3-fluoro-5-methylbenzoic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methyl with ethyl).

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values can quantify potency.

- Molecular Docking : Correlate activity trends with binding affinity predictions (AutoDock Vina). Include negative controls (e.g., unsubstituted benzoic acid) .

Q. How can byproducts in amidation reactions of 4-amino-3-fluoro-5-methylbenzoic acid be identified and minimized?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., unreacted acyl chloride or hydrolyzed products).

- Optimization : Employ coupling agents (EDC/HOBt) in dry DMF to suppress hydrolysis. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane).

- Purification : Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water system isolates the amide product .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for 4-amino-3-fluoro-5-methylbenzoic acid in different solvents?

- Methodological Answer :

Discrepancies may arise from crystallinity or pH-dependent solubility. Conduct solubility tests in buffered solutions (pH 2–10) using UV-Vis spectroscopy (λ = 260 nm). For crystalline vs. amorphous forms, characterize via XRPD. Report solvent polarity (logP) and Hansen solubility parameters to contextualize results .

Q. What strategies validate the stability of 4-amino-3-fluoro-5-methylbenzoic acid under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (area% of parent compound).

- Light Sensitivity : Expose to UV light (320–400 nm) and track photodegradation products.

- Recommendations : Store in amber vials at –20°C under nitrogen for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.